molecular formula C8H5F2NO B1308072 2,6-Difluoro-3-methoxybenzonitrile CAS No. 886498-35-7

2,6-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308072
CAS No.: 886498-35-7
M. Wt: 169.13 g/mol
InChI Key: BXVCAGRBLOMHBH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2,6-Difluoro-3-methoxybenzonitrile involves the reaction of 2,6-difluoro-3-hydroxybenzonitrile with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Another method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This method is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of 2,6-difluoro-3-methoxybenzaldehyde or 2,6-difluoro-3-methoxybenzoic acid.

    Reduction: Formation of 2,6-difluoro-3-methoxybenzylamine.

Scientific Research Applications

2,6-Difluoro-3-methoxybenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

2,6-Difluoro-3-methoxybenzonitrile can be compared with other similar compounds, such as:

    2,6-Difluoro-4-methoxybenzonitrile: Similar in structure but with the methoxy group at the 4-position instead of the 3-position.

    2,3-Difluoro-6-methoxybenzonitrile: Similar in structure but with the fluorine atoms at the 2 and 3 positions instead of the 2 and 6 positions.

    2,6-Difluoro-3-hydroxybenzonitrile: Similar in structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,6-difluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCAGRBLOMHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396466
Record name 2,6-Difluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-35-7
Record name 2,6-Difluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold solution of DMF (0.45 ml) and acetonitrile (10 ml) was added oxalyl chloride (0.41 g, 0.28 ml, 3.20 mmol) dropwise while maintaining the temperature to 0° C. The reaction mixture was stirred at 0° C. for 40 min followed by addition of a solution of 2,6-difluoro-3-methoxybenzamide (0.50 g, 2.70 mmol) in DMF (4.5 ml).The resulting reaction mixture was stirred at 0° C. 40 min and then allowed to come to room temperature. After completion of reaction (10 min, TLC monitoring), triethyl amine (0.57 g, 0.80 ml, 5.67 mmol) was added dropwise. The reaction mass was concentrated in vacuo followed by addition of water (100 ml) and extraction with ethyl acetate (3×100 ml). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 10% EtOAc-Hexane) to get the desired product (0.30 g, 66%) as a white solid.
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Yield
66%

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